4-ethyl-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
4-ethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl hydrazine with phenylacetylacetone under reflux conditions . The reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as palladium or copper may be used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
4-ethyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazol-5-amine
- 1-phenyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness
4-ethyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups on the pyrazole ring enhances its lipophilicity and potential for interaction with biological targets .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-8-13-14(11(9)12)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3 |
InChI Key |
NQRSLLGEBCJYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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